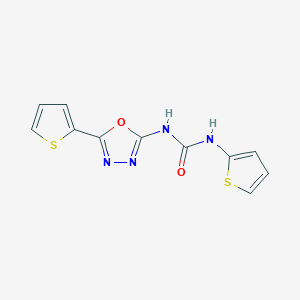

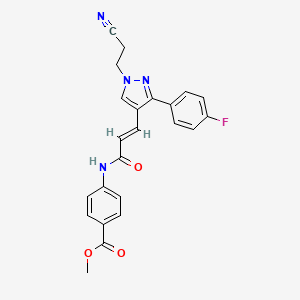

1-(噻吩-2-基)-3-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" is a derivative of urea with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with the 1,3,4-oxadiazol moiety have been studied for their anti-CML activity , as condensing agents in various syntheses , and as insect-growth regulators . These studies suggest that the compound may also possess interesting chemical and biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related compounds involves structure-based design and simple and efficient synthetic routes. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Another study describes the synthesis of a novel condensing agent, which could be used for the preparation of various compounds including ureas . These methods could potentially be adapted for the synthesis of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea".

Molecular Structure Analysis

The molecular structure of related compounds has been determined to be crucial for their biological activity. The crystal structure of a similar compound, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea, was found to have a coplanar urea linkage with intramolecular hydrogen bond formation . This suggests that the molecular structure of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" could also be significant in determining its biological activity and chemical reactivity.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their functional groups and molecular structure. The novel condensing agent mentioned in one study indicates that the 1,3,4-oxadiazole moiety can participate in various chemical reactions, leading to the formation of amides, esters, and ureas. This reactivity could be relevant to the compound , suggesting that it may also be used as an intermediate in the synthesis of a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their molecular structure. The studies provided do not directly discuss the properties of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea", but they do provide information on similar compounds. For instance, the cytotoxicity and anti-microbial activity of certain urea derivatives have been evaluated, showing that these compounds can exhibit significant biological activity at micromolar concentrations . This suggests that the compound may also have similar properties, which could be explored in future research.

科学研究应用

合成与生物活性

- 脲和硫脲衍生物的合成:Ölmez 和 Waseer(2020 年)的一项研究重点介绍了带有 1,2,4-恶二唑环的脲和硫脲化合物的合成,证明了它们在包括抗炎、抗病毒和抗肿瘤作用在内的各种生物活性中的潜力。这些化合物是通过一种允许高效生产的方法合成的,使用 FTIR、1H NMR、13C NMR 和元素分析等技术对其进行了表征 (Ölmez & Waseer, 2020)。

潜在的抗菌剂

- 抗菌特性:Buha 等人(2012 年)对一系列取代的喹唑啉的研究,包括 1-N-取代的-3-(4-(5-(吡啶-3-基)-1,3,4-恶二唑-2-基硫代)喹唑啉-6-基)脲/硫脲衍生物,对各种微生物表现出广谱活性。这项研究强调了此类化合物在开发新型抗菌剂方面的潜力 (Buha et al., 2012)。

在有机合成中的应用

- 用于杂环体系的多组分反应:Brockmeyer 等人(2014 年)描述了一种新颖的合成路线,用于包含噻唑烷和 1,3,4-恶二唑杂环体系的化合物,为创建以其在后续反应中的潜力为标志的脲衍生物提供了一个模板。这种方法具有温和的反应条件,并且耐受许多官能团 (Brockmeyer et al., 2014)。

抗癌潜力

- 凋亡诱导和抗癌活性:Zhang 等人(2005 年)的一项研究确定 5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑是一种新的凋亡诱导剂,对乳腺癌和结直肠癌细胞系具有活性。这一发现是通过高通量筛选做出的,表明此类化合物作为抗癌剂的潜力 (Zhang et al., 2005)。

属性

IUPAC Name |

1-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S2/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(17-11)7-3-1-5-18-7/h1-6H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKIDXWPNCXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)

![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)

![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)